

CAY10505: A Technical Guide to its PI3Ky Selectivity Profile

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Compound of Interest

Compound Name: CAY10505

Cat. No.: B1684643

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phosphoinositide 3-kinase gamma (PI3Ky) selectivity profile of the inhibitor **CAY10505**. The information is compiled for researchers, scientists, and drug development professionals, offering a comprehensive resource for understanding its potency and specificity. This document includes quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Quantitative Selectivity Profile

CAY10505 is a potent and selective inhibitor of PI3Ky. Its inhibitory activity has been quantified against various PI3K isoforms and other kinases, with the half-maximal inhibitory concentration (IC₅₀) values summarized in the table below. The data demonstrates significant selectivity for the γ isoform of PI3K over the α , β , and δ isoforms.

Target Kinase	IC50	Fold Selectivity vs. PI3Ky
PI3Ky	30 nM	1x
PI3K α	0.94 μ M	~31x
PI3K β	20 μ M	~667x
PI3K δ	20 μ M	~667x
Casein Kinase 2 (CK2)	20 nM	0.67x

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

Notably, in a broader screening against a panel of 80 other kinases, **CAY10505** was found to significantly inhibit only the unrelated casein kinase 2 (CK2) with an IC50 of 20 nM.[\[1\]](#)

Experimental Protocols

The following protocols are based on the methodologies used for the characterization of **CAY10505** and related compounds as described in the scientific literature.

In Vitro PI3Ky Kinase Assay (Scintillation Proximity Assay)

This biochemical assay is designed to measure the enzymatic activity of PI3Ky and the inhibitory potential of compounds like **CAY10505**.

Materials:

- Enzyme: Recombinant human PI3Ky
- Substrate: Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer)
- Cofactor: ATP, including γ -[33P]ATP for detection
- Kinase Buffer: 10 mM MgCl₂, 1 mM β -glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Sodium Cholate

- Test Compound: **CAY10505** dissolved in DMSO
- Detection Reagent: Neomycin-coated Scintillation Proximity Assay (SPA) beads
- Assay Plates: 96-well or 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **CAY10505** in DMSO. Further dilute in the kinase buffer to the desired final concentrations. A DMSO-only control is included.
- Reaction Setup: In each well of the assay plate, combine 100 ng of human PI3Ky with the kinase buffer.
- Inhibitor Incubation: Add the diluted **CAY10505** or DMSO control to the wells containing the enzyme and incubate at room temperature.
- Kinase Reaction Initiation: Start the kinase reaction by adding the lipid vesicles (final concentrations of 18 μ M PtdIns and 250 μ M PtdSer) and ATP (final concentration of 15 μ M, including 100 nCi γ -[33P]ATP).
- Reaction Incubation: Allow the reaction to proceed at room temperature.
- Reaction Termination and Detection: Stop the kinase reaction by adding 250 μ g of Neomycin-coated SPA beads. The beads capture the radiolabeled product, bringing it in close proximity to the scintillant embedded in the beads, which generates a detectable light signal.
- Data Analysis: Measure the signal using a scintillation counter. The inhibitory activity of **CAY10505** is determined by calculating the reduction in signal in the presence of the compound compared to the DMSO control. IC₅₀ values are then calculated from the dose-response curves.

Cellular Assay: Inhibition of Akt Phosphorylation

This assay assesses the ability of **CAY10505** to inhibit the PI3K signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector Akt.

Materials:

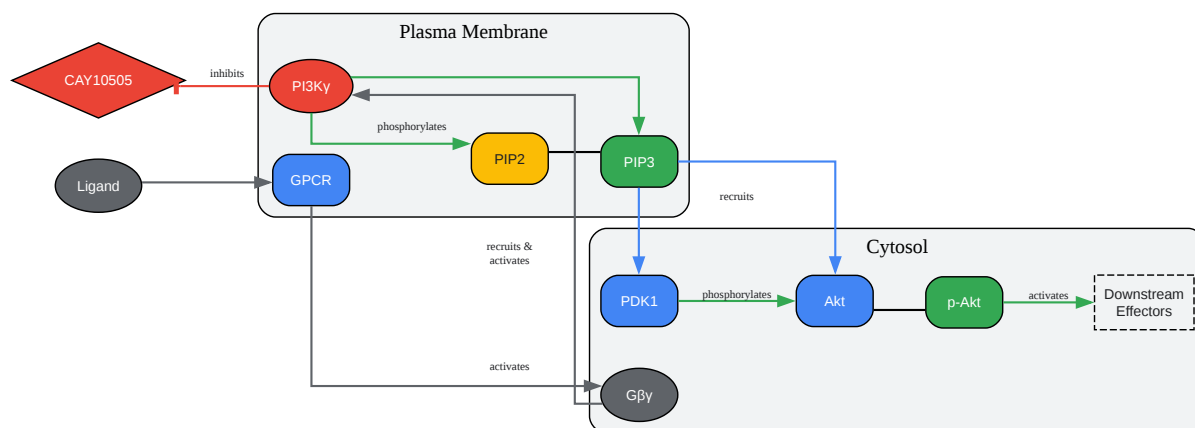
- Cell Line: For example, Raw 264.7 macrophages.
- Stimulant: C5a (a chemoattractant that activates PI3Ky).
- Test Compound: **CAY10505**.
- Antibodies: Primary antibody specific for phosphorylated Akt (Ser-473) and a corresponding secondary antibody.
- Detection Method: Standard ELISA or Western blotting protocols.

Procedure:

- Cell Culture and Starvation: Culture Raw 264.7 macrophages to the desired confluence. Prior to the experiment, starve the cells in a serum-free medium for 3 hours.
- Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of **CAY10505** or a DMSO vehicle control for 30 minutes.
- Cell Stimulation: Stimulate the cells with 50 nM C5a for 5 minutes to activate the PI3Ky pathway.
- Cell Lysis: Lyse the cells to extract the proteins.
- Detection of p-Akt: Quantify the levels of phosphorylated Akt (Ser-473) using a phospho-specific antibody via ELISA or Western blot.
- Data Analysis: Determine the extent of inhibition of Akt phosphorylation by **CAY10505** at different concentrations to assess its cellular potency.

Visualizations

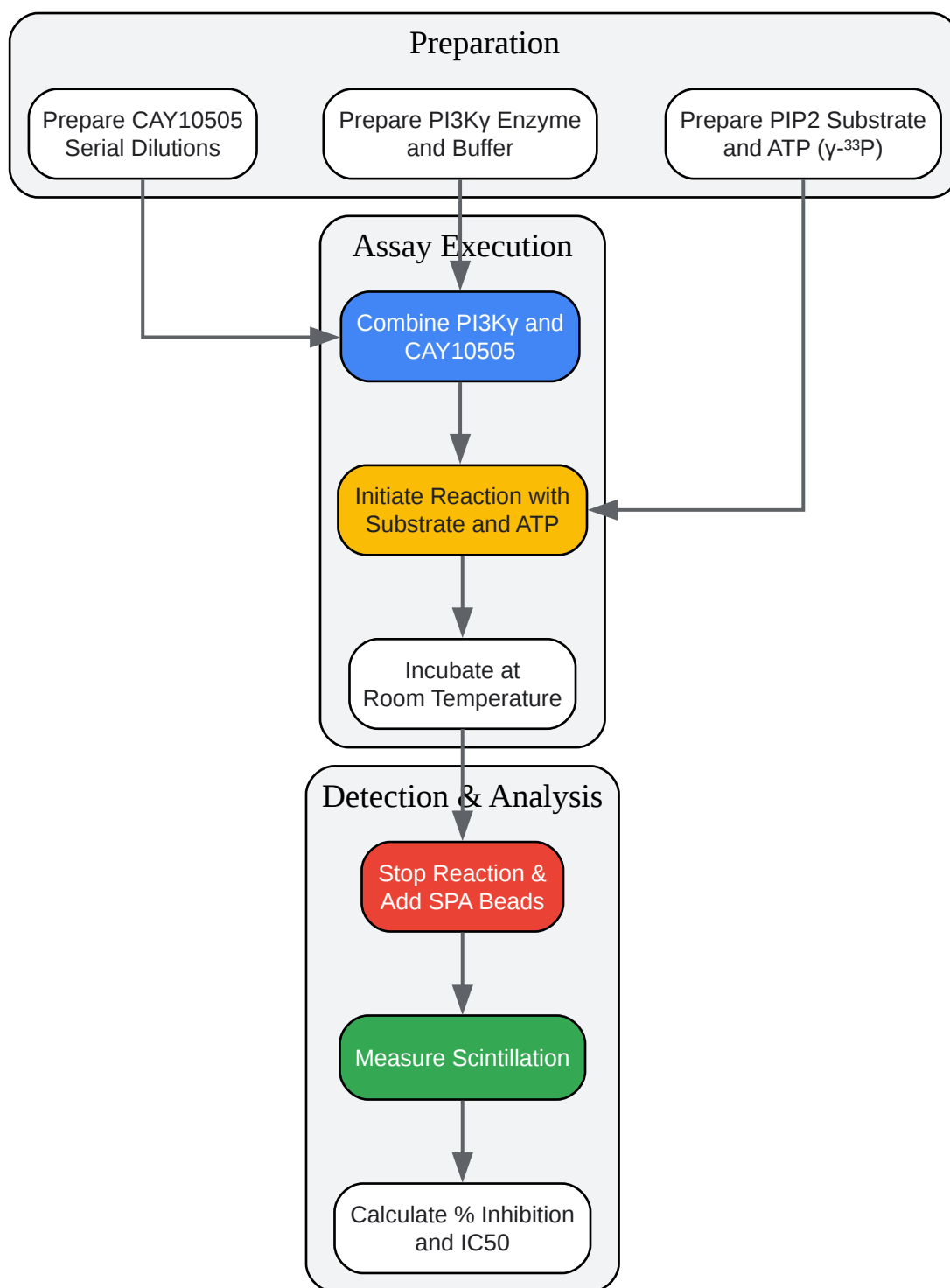
PI3K Signaling Pathway and **CAY10505** Inhibition



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Caption: PI3Ky signaling cascade and the inhibitory action of **CAY10505**.

Experimental Workflow for PI3Ky Inhibition Assay



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Caption: Workflow for the in vitro PI3Ky scintillation proximity assay.

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References

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- 2. Novel Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors [mdpi.com]
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